Enfuvirtide

Overview

Description

Enfuvirtide, sold under the brand name Fuzeon, is an HIV fusion inhibitor. It is the first of a class of antiretroviral drugs used in combination therapy for the treatment of AIDS/HIV . It is used in combination with other antiviral medicines to treat human immunodeficiency virus (HIV) infection . This compound will not cure or prevent HIV infection or AIDS, but it helps keep HIV from reproducing and appears to slow down the destruction of the immune system .

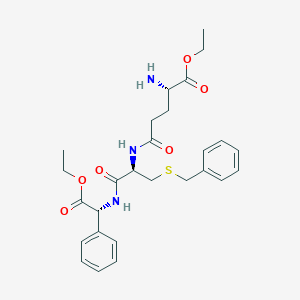

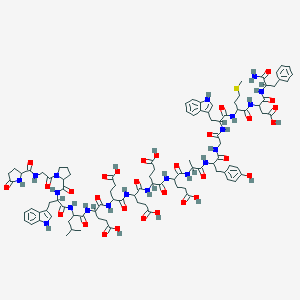

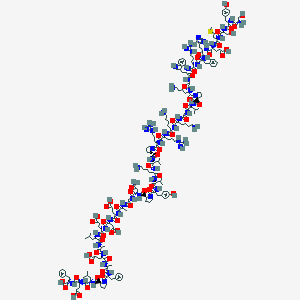

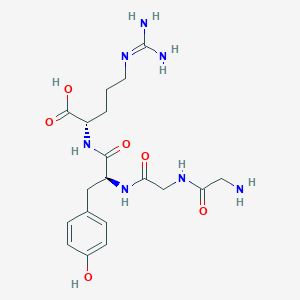

Synthesis Analysis

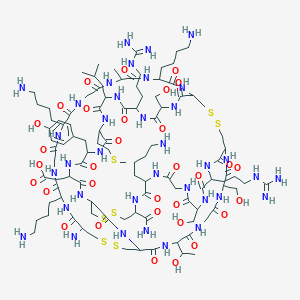

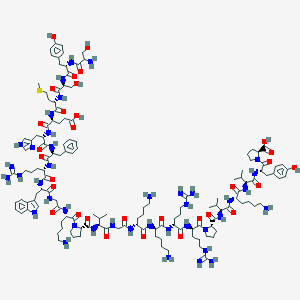

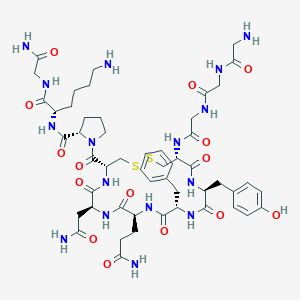

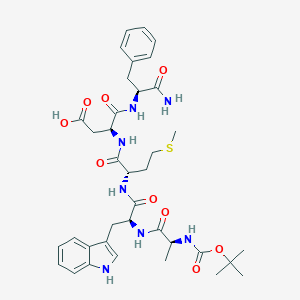

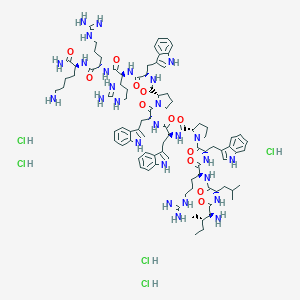

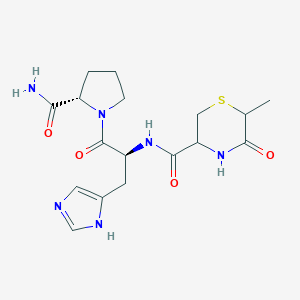

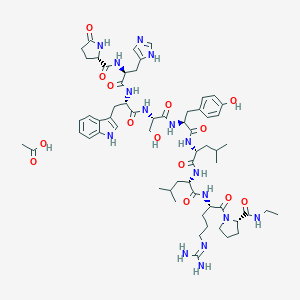

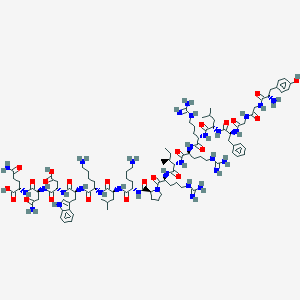

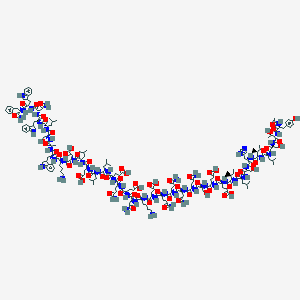

This compound is a peptide, comprising 36 amino acids, that prevents fusion of HIV with the host cell by inhibiting HIV-mediated cell-cell fusion and the transmission of cell-free virus . The 50% inhibitory concentration of this compound against virus and laboratory isolates ranges from <0.001 to 7.53 μg/mL .Molecular Structure Analysis

This compound is a 36 amino acid biomimetic peptide that is structurally similar to the HIV proteins that are responsible for the fusion of the virus to cell membranes and subsequent intracellular uptake .Chemical Reactions Analysis

A high-performance liquid chromatography (HPLC) system equipped with a fluorometric detector was used to quantify this compound, which is the first fusion inhibitor for HIV treatment . The HPLC method was developed and validated according to the ICH Q2(R1) guidelines .Physical And Chemical Properties Analysis

Peptides are a rapid-growing class of therapeutics with unique and desirable physicochemical properties . For example, this compound is a 36-amino acid biomimetic peptide mimicking human immunodeficiency virus (HIV) proteins used in combination therapy for the treatment of HIV-1 .Scientific Research Applications

Manufacture and Synthesis

- The large-scale commercial production of enfuvirtide, a 36-amino-acid peptide, was a significant development in peptide therapeutics. The manufacturing process of this compound demonstrates the feasibility of chemically synthesizing complex peptides for medical use, offering insights into route selection and process scale-up (Bray, 2003).

Pharmacokinetics and Drug Interaction

- This compound is notable for its role as a human immunodeficiency virus (HIV) fusion inhibitor. Studies on its pharmacokinetics have contributed to understanding the absorption and disposition of such drugs following various modes of administration, particularly subcutaneous (Zhang et al., 2002).

- Investigation into this compound's interaction with cytochrome P450 (CYP) enzymes in HIV-1-infected patients has provided valuable data on the drug-drug interaction potential of this compound (Zhang et al., 2004).

Drug Resistance Dynamics

- Research on this compound has significantly contributed to the understanding of drug resistance in HIV treatment. Studies have detailed the dynamics of resistance to this compound during and after therapy, highlighting the rapid development and subsequent loss of genotypic and phenotypic resistance (Poveda et al., 2005).

Mathematical Modeling

- Mathematical modeling of this compound in combination with protease inhibitors for HIV treatment has offered insights into the optimization of drug regimens. This approach helps in predicting outcomes and improving therapeutic strategies (Chowdhury et al., 2016).

Drug Delivery Systems

- The development of novel drug delivery systems, such as in situ forming implants for this compound, has advanced the field of sustained-release pharmaceuticals. This research addresses challenges in drug administration and aims to improve patient adherence and treatment effectiveness (Kapoor et al., 2012).

Co-evolution Studies

- Studies on the co-evolution of HIV viral components during this compound treatment have provided deeper understanding of viral evolution and resistance mechanisms. This research is crucial for developing strategies to manage drug resistance in HIV therapy (Kitchen et al., 2009).

Mechanism of Action

Target of Action

Enfuvirtide, also known as Pentafuside, primarily targets the gp41 subunit of the HIV-1 envelope glycoprotein . This subunit plays a crucial role in the fusion of the virus to cell membranes and subsequent intracellular uptake .

Mode of Action

This compound binds to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein . This binding prevents the conformational changes required for the fusion of viral and cellular membranes . By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound limits the spread of further infection .

Biochemical Pathways

This compound’s action affects the pathway of HIV-1 fusion with CD4 cells . By inhibiting this fusion, it prevents the virus from entering the cell and replicating, thereby limiting the spread of the infection .

Pharmacokinetics

This compound exhibits a small volume of distribution (5.48L), low systemic clearance (1.4 L/h), and high plasma protein binding (92%) . Less than 17% of this compound is converted to a minimally active deaminated form of the parent drug . Both this compound and its metabolite are primarily eliminated via catabolism to amino acid residues . Following subcutaneous administration, this compound is almost completely absorbed, and exposure increases almost linearly with dose over the range 45–180mg . Its bioavailability is high (84.3%) and the elimination half-life (3.8 hours) supports twice-daily administration .

Result of Action

The result of this compound’s action is the prevention of HIV-1 fusion with CD4 cells, thereby limiting the spread of the infection . This results in a significant reduction in plasma HIV-1 RNA levels, which is a marker of HIV replication .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that like all medications, this compound’s effectiveness can be influenced by factors such as adherence to the medication regimen, the presence of drug-resistant strains of HIV, and individual patient characteristics .

Safety and Hazards

Future Directions

Enfuvirtide is a novel antiretroviral that is effective in HIV-infected patients whose treatment options are limited by multi-class antiretroviral resistance . The introduction of peptide modifications such as synthesis of D-amino acids, incorporation of chemical groups, nanocarriers, and cyclic peptides have also led to an improvement of bioavailability of peptides .

Biochemical Analysis

Biochemical Properties

Enfuvirtide works by inhibiting HIV-1 fusion with CD4 cells . It binds to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein and prevents the conformational changes required for the fusion of viral and cellular membranes .

Cellular Effects

By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound limits the spread of further infection . This disruption prevents uninfected cells from becoming infected, thereby reducing the overall viral load within the body .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the HR1 in the gp41 subunit of the viral envelope glycoprotein . This binding prevents the conformational changes required for the fusion of viral and cellular membranes, thereby inhibiting the fusion process .

Temporal Effects in Laboratory Settings

It is known that this compound has a unique mechanism of action and high viral target specificity .

Dosage Effects in Animal Models

It is known that this compound is administered subcutaneously and its bioavailability is 84.3% .

Metabolic Pathways

This compound is expected to undergo catabolism to its constituent amino acids, followed by retention and recycling of these amino acids in the body pool .

Transport and Distribution

After a 90 mg single subcutaneous injection of this compound into the abdomen in 12 HIV-1 infected subjects, the mean peak concentration is 4.59+/-1.5 ug/ml and the median time to peak concentration was 8 hours .

Subcellular Localization

Its primary action is at the cell membrane, where it prevents the fusion of the HIV-1 virus with the cell membrane .

properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEASPLKKXBYDKL-FXEVSJAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C204H301N51O64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166672 | |

| Record name | Enfuvirtide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4492 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Negligible solubility in pure water. In buffer pH 7.5, 85-142 mg/100 mL. | |

| Record name | ENFUVIRTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Enfuvirtide binds to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein and prevents the conformational changes required for the fusion of viral and cellular membranes. By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, enfuvirtide limits the spread of further infection. Enfuvirtide is a biomimetic peptide that was rationally designed to mimic components of the HIV-1 fusion machinery and displace them, preventing normal fusion., Enfuvirtide interferes with the entry of HIV-1 into cells by inhibiting fusion of viral and cellular membranes. Enfuvirtide binds to the first heptad repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein and prevents conformational changes required for fusion of viral and cellular membranes., Enfuvirtide, a synthetic antiretroviral agent, is a human immunodeficiency virus (HIV) fusion inhibitor. Enfuvirtide is a synthetic 36-amino acid peptide that interferes with entry of HIV type 1 (HIV-1) into target cells by inhibiting fusion of the viral and cellular membranes. Enfuvirtide binds to heptad repeat 1 (HR1) in the envelope glycoprotein 41 (gp41) of HIV-1 that is involved in fusion of the virus with the membrane of the host CD4+ T-cell. Binding of enfuvirtide to gp41 blocks conformational changes in the HIV-1 glycoprotein that are required for fusion of the viral and cell membranes, thereby preventing entry of the viral genome into the healthy CD4+ T-cell., In vitro studies indicate that enfuvirtide is active against HIV-1, but is inactive against HIV-2. HIV-1 strains with reduced susceptibility to enfuvirtide can be produced in vitro and strains with reduced susceptibility to enfuvirtide have emerged during therapy with the drug. These strains have contained mutations in the HR1 domain of gp41 within the region of amino acids 36-45., To define the role of the human immunodeficiency virus type 1 (HIV-1) envelope proteins in virus infection, a series of peptides were synthesized based on various regions of the HIV-1 transmembrane protein gp41. One of these peptides, DP-178, corresponding to a region predictive of alpha-helical secondary structure (residues 643-678 of the HIV-1LAI isolate), has been identified as a potent antiviral agent. This peptide consistently blocked 100% of virus-mediated cell-cell fusion at < 5 ng/mL (IC90 approximately 1.5 ng/mL) and gave an approximately 10 times reduction in infectious titer of cell-free virus at approximately 80 ng/mL. The inhibitory activity was observed at peptide concentrations approximately 10(4) to 10(5) times lower than those at which cytotoxicity and cytostasis were detected. Peptide-mediated inhibition is HIV-1 specific in that approximately 10(2) to 10(3) times more peptide was required for inhibition of a human immunodeficiency virus type 2 isolate. Further experiments showed that DP-178 exhibited antiviral activity against both prototypic and primary HIV-1 isolates. As shown by PCR analysis of newly synthesized proviral DNA, DP-178 blocks an early step in the virus life cycle prior to reverse transcription. Finally, we discuss possible mechanisms by which DP-178 may exert its inhibitory activity. | |

| Record name | Enfuvirtide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENFUVIRTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white amorphous solid | |

CAS RN |

159519-65-0 | |

| Record name | Enfuvirtide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159519650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enfuvirtide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enfuvirtide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159519-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENFUVIRTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.